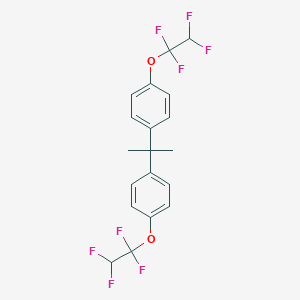
1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a bifunctional building block that has been used in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of '1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' is not fully understood. However, it is believed that the compound interacts with various biomolecules, including proteins and nucleic acids, through non-covalent interactions. The compound has been shown to bind to DNA and inhibit its replication. Additionally, '1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Effets Biochimiques Et Physiologiques
'1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, '1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' has been shown to have anti-inflammatory and antioxidant properties. The compound has also been shown to have neuroprotective effects and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
'1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' has several advantages for lab experiments. It is a versatile building block that can be used in the synthesis of various organic compounds. Additionally, the compound has unique properties that make it useful for the detection of metal ions and inhibition of enzyme activity. However, the compound has limitations in terms of its solubility and toxicity. It is important to use appropriate safety precautions when handling '1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' in the lab.
Orientations Futures
There are several future directions for the use of '1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' in scientific research. One potential direction is the development of new organic compounds using '1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' as a building block. Additionally, the compound could be further studied for its anti-cancer, anti-inflammatory, and neuroprotective properties. Further research is also needed to understand the mechanism of action of '1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' and its interactions with biomolecules.
Méthodes De Synthèse
The synthesis of '1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' involves the reaction of 4-(1,1,2,2-tetrafluoroethoxy)benzene with isopropylidene bisphenol in the presence of a strong acid catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of the desired product. The synthesis method has been optimized to achieve high yields of '1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)'.
Applications De Recherche Scientifique
'1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' has been widely used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various organic compounds, including polymers, dendrimers, and liquid crystals. The compound has also been used as a cross-linking agent in the preparation of epoxy resins. Additionally, '1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene)' has been used as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
1544-19-0 |
|---|---|
Nom du produit |
1,1'-Isopropylidenebis(4-(1,1,2,2-tetrafluoroethoxy)benzene) |
Formule moléculaire |
C19H16F8O2 |
Poids moléculaire |
428.3 g/mol |
Nom IUPAC |
1-(1,1,2,2-tetrafluoroethoxy)-4-[2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]propan-2-yl]benzene |
InChI |
InChI=1S/C19H16F8O2/c1-17(2,11-3-7-13(8-4-11)28-18(24,25)15(20)21)12-5-9-14(10-6-12)29-19(26,27)16(22)23/h3-10,15-16H,1-2H3 |
Clé InChI |
NILNWNGNABYYHH-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)OC(C(F)F)(F)F)C2=CC=C(C=C2)OC(C(F)F)(F)F |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)OC(C(F)F)(F)F)C2=CC=C(C=C2)OC(C(F)F)(F)F |
Autres numéros CAS |
1544-19-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



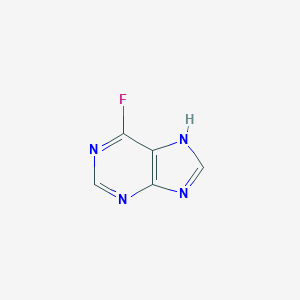
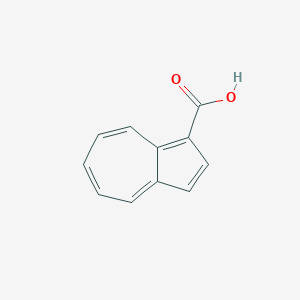
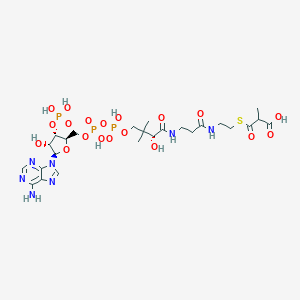
![Spiro[5.6]dodecan-7-ol](/img/structure/B74359.png)

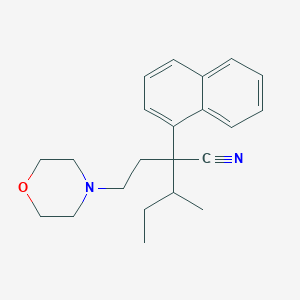
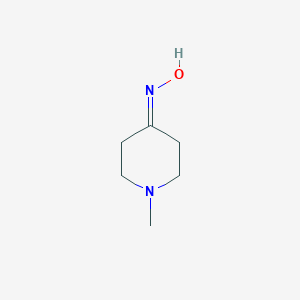
![1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride](/img/structure/B74365.png)
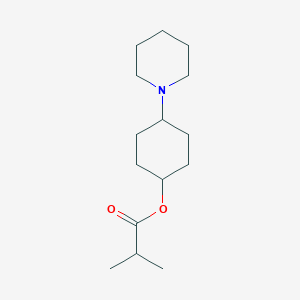
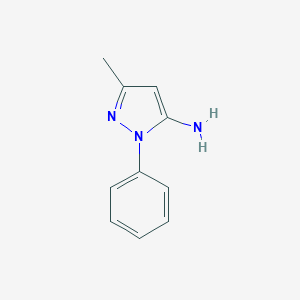
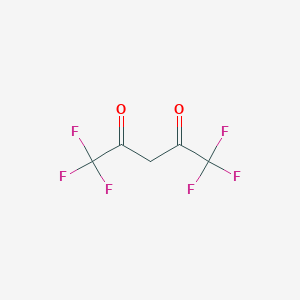
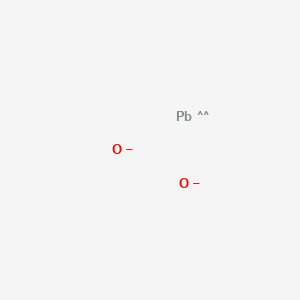
![5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B74373.png)
![4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B74375.png)